molecular formula C12H15N3OS B6479910 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 482657-42-1

3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B6479910
CAS No.: 482657-42-1
M. Wt: 249.33 g/mol
InChI Key: ZBOXEORQEUDFJE-UHFFFAOYSA-N
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Description

3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thienopyridine class, which is known for its diverse biological and chemical properties. The presence of multiple methyl groups and a carboxamide functional group makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the thienopyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases, such as cancer or inflammatory conditions.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-N-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-N-(3-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness: 3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-6-5-7(2)14-11-8(6)9(13)10(17-11)12(16)15(3)4/h5H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOXEORQEUDFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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